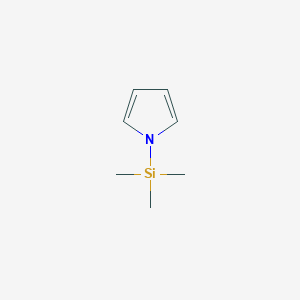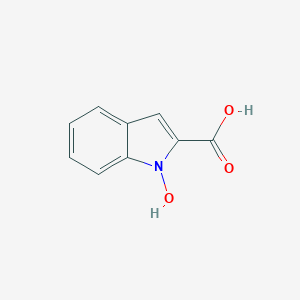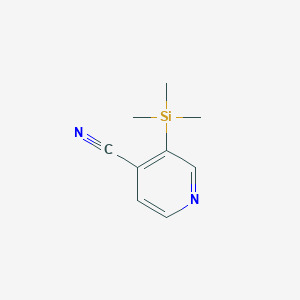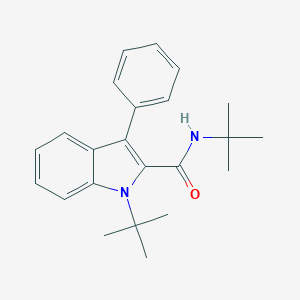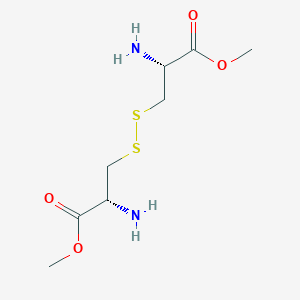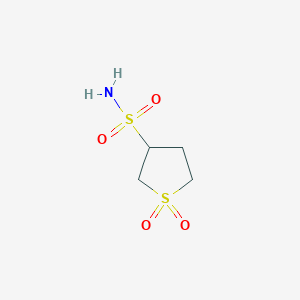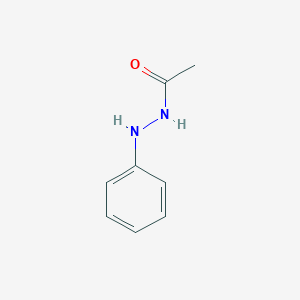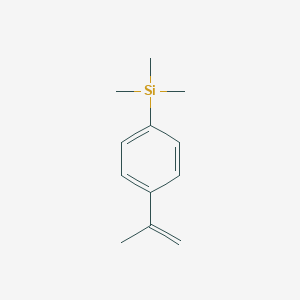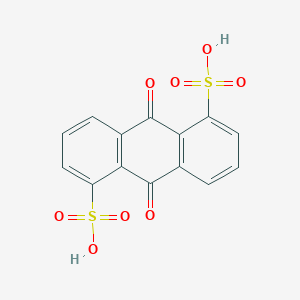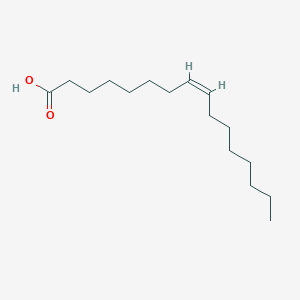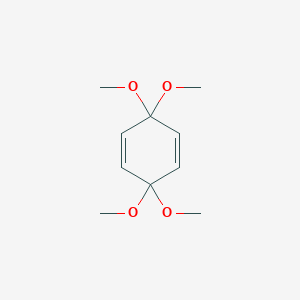![molecular formula C16H28O2Si B092967 Silane, trimethyl[(7-phenoxyheptyl)oxy]- CAS No. 16654-57-2](/img/structure/B92967.png)
Silane, trimethyl[(7-phenoxyheptyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[(7-phenoxyheptyl)oxy]- is a chemical compound that has been gaining popularity in scientific research due to its unique properties. It is a silane coupling agent that is used to improve the adhesion between organic and inorganic materials. This compound has also been found to have potential applications in the field of nanotechnology and biomedicine.
Applications De Recherche Scientifique
Silane, trimethyl[(7-phenoxyheptyl)oxy]- has been used in various scientific research applications. It has been found to be useful in the field of nanotechnology, where it is used as a surface modifier for nanoparticles. The compound improves the stability and dispersibility of nanoparticles, making them more suitable for use in various applications.
In biomedicine, silane, trimethyl[(7-phenoxyheptyl)oxy]- has been found to have potential applications in drug delivery systems. The compound can be used to modify the surface of drug-loaded nanoparticles, improving their stability and bioavailability. It has also been found to have antimicrobial properties, making it useful in the development of antibacterial coatings for medical devices.
Mécanisme D'action
The mechanism of action of silane, trimethyl[(7-phenoxyheptyl)oxy]- is not well understood. However, it is believed that the compound works by forming covalent bonds with both organic and inorganic materials, improving their adhesion. The compound is also believed to have surfactant properties, which may contribute to its ability to improve the dispersibility of nanoparticles.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of silane, trimethyl[(7-phenoxyheptyl)oxy]-. However, studies have shown that the compound is generally non-toxic and has low levels of cytotoxicity. It has also been found to have low levels of skin irritation and sensitization.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, trimethyl[(7-phenoxyheptyl)oxy]- has several advantages for use in lab experiments. It is stable, easy to handle, and has a high yield of synthesis. The compound is also versatile and can be used in various research applications.
However, there are also limitations to the use of silane, trimethyl[(7-phenoxyheptyl)oxy]- in lab experiments. The compound is relatively expensive, which may limit its use in certain applications. It is also not compatible with all materials, which may limit its use in certain research areas.
Orientations Futures
There are several future directions for research on silane, trimethyl[(7-phenoxyheptyl)oxy]-. One area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the development of new applications for the compound in the field of biomedicine, such as the development of new drug delivery systems.
Overall, silane, trimethyl[(7-phenoxyheptyl)oxy]- is a promising compound with many potential applications in scientific research. Its unique properties make it a valuable tool for improving the adhesion and dispersibility of materials, and its low toxicity and versatility make it a useful compound for various research applications.
Méthodes De Synthèse
Silane, trimethyl[(7-phenoxyheptyl)oxy]- can be synthesized by reacting 7-phenoxyheptyl alcohol with trimethylchlorosilane in the presence of a base catalyst. The reaction takes place at room temperature and produces a clear liquid that can be purified by distillation. The yield of the reaction is typically high, and the resulting product is stable and easy to handle.
Propriétés
Numéro CAS |
16654-57-2 |
|---|---|
Nom du produit |
Silane, trimethyl[(7-phenoxyheptyl)oxy]- |
Formule moléculaire |
C16H28O2Si |
Poids moléculaire |
280.48 g/mol |
Nom IUPAC |
trimethyl(7-phenoxyheptoxy)silane |
InChI |
InChI=1S/C16H28O2Si/c1-19(2,3)18-15-11-6-4-5-10-14-17-16-12-8-7-9-13-16/h7-9,12-13H,4-6,10-11,14-15H2,1-3H3 |
Clé InChI |
LTQKUXXVBMQTIL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCCCCCOC1=CC=CC=C1 |
SMILES canonique |
C[Si](C)(C)OCCCCCCCOC1=CC=CC=C1 |
Synonymes |
[(7-Phenoxyheptyl)oxy]trimethylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



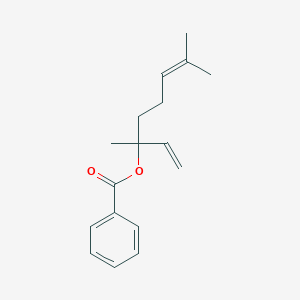
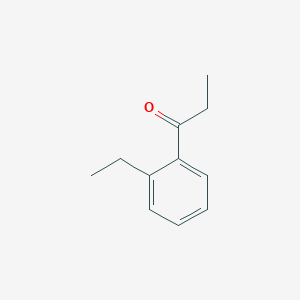
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)
